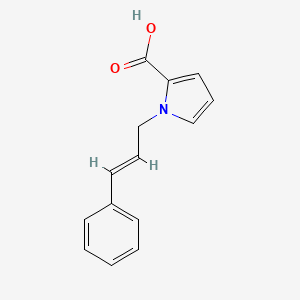

1-Cinnamyl-1H-Pyrrol-2-carbonsäure

Übersicht

Beschreibung

1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid, also known as (2E)-3-phenylprop-2-en-1-ylpyrrole-2-carboxylic acid, is a compound belonging to the class of pyrroles. It is an organic compound with a molecular formula of C10H9NO2. This compound has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Antiparasitäre Aktivität

Pyrrol-2-carbonsäure, eine verwandte Verbindung, hat eine antiparasitäre Aktivität gegen Trypanosomen gezeigt, indem sie selektiv die Prolinracemase hemmt . Dies deutet darauf hin, dass "1-Cinnamyl-1H-Pyrrol-2-carbonsäure" auch potenzielle Anwendungen im Bereich der Entwicklung von Antiparasitika haben könnte.

Antifungale Eigenschaften

Pyrrol-2-carbonsäure hat auch eine starke antifungale Aktivität gegen Phytophthora gezeigt . Dies zeigt, dass "this compound" bei der Entwicklung von Antimykotika eingesetzt werden könnte.

Chemische und organische Zwischenprodukte

Methyl-1-methylpyrrol-2-carbonsäure, eine andere verwandte Verbindung, wird als chemisches und organisches Zwischenprodukt verwendet . Dies deutet darauf hin, dass "this compound" auch als Zwischenprodukt in verschiedenen chemischen Reaktionen dienen könnte.

Synthese von N-substituierten Pyrrolen

Die Paal-Knorr-Pyrrolkondensation ist ein Verfahren zur Synthese von N-substituierten Pyrrolen . "this compound" könnte möglicherweise in diesem Verfahren verwendet werden, um andere Pyrrolderivate zu synthetisieren.

Potenzielle Verwendung in metallkatalysierten Umwandlungen

Eine allgemeine, selektive und atomeffiziente, metallkatalysierte Umwandlung von primären Diolen und Aminen zu hochwertigen 2,5-unsubstituierten Pyrrolen wird durch einen stabilen Mangan-Komplex katalysiert . "this compound" könnte bei solchen Umwandlungen verwendet werden.

Potenzielle Verwendung in der Cu/ABNO-katalysierten aeroben oxidativen Kupplung

Eine Cu/ABNO-katalysierte aerobe oxidative Kupplung von Diolen und einer breiten Palette von primären Aminen liefert N-substituierte Pyrrole . "this compound" könnte möglicherweise in dieser Reaktion verwendet werden.

Wirkmechanismus

Pyrrole Derivatives

Pyrrole derivatives are known to possess various biological activities . They are often used in the synthesis of various organic compounds due to their biological and pharmaceutical activities . The synthesis of pyrrole derivatives often involves multicomponent reactions .

Indole Derivatives

Indole derivatives, which are structurally similar to pyrrole derivatives, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemische Analyse

Biochemical Properties

1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. By inhibiting these enzymes, 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties. Additionally, this compound interacts with transport proteins like human serum albumin, which facilitates its distribution within the body .

Cellular Effects

1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules such as nuclear factor kappa B and mitogen-activated protein kinases. These interactions lead to changes in gene expression, particularly those genes involved in inflammation and immune response. Furthermore, this compound impacts cellular metabolism by altering the activity of enzymes involved in glycolysis and the citric acid cycle .

Molecular Mechanism

The molecular mechanism of action of 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid involves its binding to specific biomolecules. This compound binds to the active sites of cyclooxygenase and lipoxygenase enzymes, inhibiting their catalytic activity. This inhibition prevents the conversion of arachidonic acid to pro-inflammatory eicosanoids. Additionally, 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid have been studied over time to assess its stability and long-term impact on cellular function. This compound has shown stability under physiological conditions, maintaining its activity over extended periods. It undergoes gradual degradation when exposed to oxidative stress, leading to a decrease in its efficacy. Long-term studies have indicated that prolonged exposure to 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid can result in adaptive cellular responses, including upregulation of antioxidant defense mechanisms .

Dosage Effects in Animal Models

The effects of 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid have been evaluated in animal models to determine its therapeutic window and potential toxicity. At low to moderate doses, this compound exhibits anti-inflammatory and analgesic effects without significant adverse effects. At high doses, it can induce hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications. Threshold effects have been observed, with a narrow margin between therapeutic and toxic doses .

Metabolic Pathways

1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid is metabolized through various pathways in the body. It undergoes phase I metabolism primarily through oxidation by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites. These metabolites can further undergo phase II conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The metabolic flux of this compound can influence its bioavailability and therapeutic efficacy .

Transport and Distribution

The transport and distribution of 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound interacts with transport proteins such as human serum albumin, which aids in its systemic distribution. Additionally, it can be taken up by cells through active transport mechanisms, allowing it to reach intracellular targets. The localization and accumulation of this compound within tissues can impact its therapeutic effects and potential toxicity .

Subcellular Localization

The subcellular localization of 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid is crucial for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with cytosolic enzymes and signaling molecules. It can also be transported to the nucleus, where it modulates gene expression by interacting with transcription factors. The presence of specific targeting signals and post-translational modifications can influence the subcellular distribution of this compound, affecting its overall efficacy .

Eigenschaften

IUPAC Name |

1-[(E)-3-phenylprop-2-enyl]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(17)13-9-5-11-15(13)10-4-8-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,16,17)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJGJXNLTLFRNJ-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

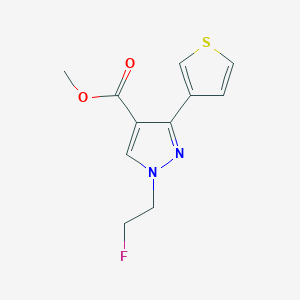

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482358.png)

![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1482359.png)